1,4-Cyclohexanebis(methylamine), N,N'-dicyclopentyl-, dihydrochloride, (E)-

Description

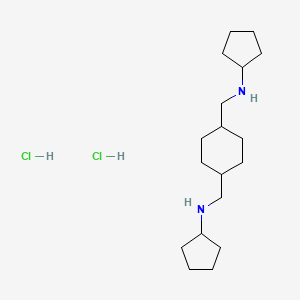

The compound 1,4-Cyclohexanebis(methylamine), N,N'-dicyclopentyl-, dihydrochloride, (E)- is a cyclohexane-derived diamine with two methylamine groups at the 1,4-positions. The (E)-stereochemistry indicates a trans configuration across the cyclohexane ring.

Properties

CAS No. |

1155-70-0 |

|---|---|

Molecular Formula |

C18H36Cl2N2 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N-[[4-[(cyclopentylamino)methyl]cyclohexyl]methyl]cyclopentanamine;dihydrochloride |

InChI |

InChI=1S/C18H34N2.2ClH/c1-2-6-17(5-1)19-13-15-9-11-16(12-10-15)14-20-18-7-3-4-8-18;;/h15-20H,1-14H2;2*1H |

InChI Key |

XIYZPVVABJHQTA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)NCC2CCC(CC2)CNC3CCCC3.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Overview

- IUPAC Name: 2-cyclohexyl-N-[[4-[(2-cyclohexylethylamino)methyl]cyclohexyl]methyl]ethanamine; dihydrochloride

- Molecular Formula: C24H48Cl2N2

- Molecular Weight: 435.6 g/mol

- CAS Number: 3949-60-8

- Synonyms:

- trans-N,N'-(1,4-Cyclohexylenedimethylene)dicyclohexaneethylamine dihydrochloride

- trans-N,N'-Bis(cyclohexylethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride

- Structural Features: The compound features a 1,4-cyclohexane core with bis(methylamine) substituents, each N-substituted with cyclopentyl or cyclohexylethyl groups, existing as a dihydrochloride salt in the (E)-configuration.

Preparation Methods of 1,4-Cyclohexanebis(methylamine), N,N'-dicyclopentyl-, dihydrochloride, (E)-

General Synthetic Strategies

The synthesis of this compound generally involves multi-step reactions starting from cyclohexane derivatives, incorporating amination and substitution reactions to introduce the methylamine and cyclopentyl groups, followed by salt formation with hydrochloric acid.

Reported Preparation Routes

Reductive Amination of Cyclohexane-1,4-dicarboxaldehyde or Dinitrile Precursors

- Starting Materials: Cyclohexane-1,4-dicarbonitrile or cyclohexane-1,4-dicarboxaldehyde

- Reagents: Ammonia or primary amines (cyclopentylamine), hydrogen gas

- Catalysts: Copper-Nickel-Chromium (Cu-Ni-Cr) alloy or ruthenium-based complexes such as chlorocarbonylhydrido[4,5-bis(dicyclohexylphosphinomethyl)acridine]ruthenium(II)

- Conditions:

- Temperature: 155–210 °C

- Pressure: 1300–34000 Torr (autoclave conditions)

- Solvent: Typically tetrahydrofuran (THF) or ethanol

- Time: 0.5 to 12 hours

- Process:

Multi-step Reaction Sequence from Cyclohexane-1,4-dicarboxylic Acid

- Step 1: Conversion of dicarboxylic acid to dinitrile using ammonia and ammonium bicarbonate under high temperature (190–230 °C)

- Step 2: Dehydration or further conversion at 245–300 °C under atmospheric pressure

- Step 3: Hydrogenation in ethanol at 95 °C for 0.5 hours under elevated pressure to yield the diamine

- Final Step: N-alkylation and salt formation as above.

Data Table: Summary of Preparation Conditions and Yields

| Starting Material | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclohexane-1,4-dicarbonitrile | Ammonia, Cu-Ni-Cr catalyst, H2 | 180–210 °C, 1300–5000 Torr | 70–85 | High selectivity to diamine intermediate |

| Cyclohexane-1,4-dicarboxaldehyde | Chlorocarbonylhydrido ruthenium complex, ammonia, THF, H2 | 155 °C, 34000 Torr, 12 h | 75–80 | Efficient hydrogenation and amination |

| Cyclohexane-1,4-dicarboxylic acid | Ammonia, ammonium bicarbonate, P2O5, H2, ethanol | Multi-step 190–300 °C, 95 °C | 65–78 | Multi-step process with moderate yield |

| Diamine intermediate | Cyclopentylamine or cyclohexylethylamine, HCl | Room temp to reflux, aqueous HCl | Quantitative | Salt formation to dihydrochloride |

Analytical and Characterization Notes

- Purity Assessment: Typically confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

- Physical Properties: Clear colorless to slightly yellow liquid, melting point approximately -9 °C, boiling point 240–245 °C, soluble in common organic solvents.

- Safety Considerations: The compound is moderately toxic by ingestion and skin contact, with severe skin irritant properties and toxic NOx fumes upon decomposition.

Research Findings and Optimization Insights

- Ruthenium-based catalysts provide higher selectivity and milder reaction conditions compared to traditional metal catalysts (Cu-Ni-Cr), reducing by-products and improving yield.

- Multi-step conversion from dicarboxylic acid precursors allows for more scalable industrial synthesis but requires careful control of reaction parameters to optimize yield and purity.

- Formation of the dihydrochloride salt improves compound stability and handling, facilitating storage and downstream applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanebis(methylamine), N,N’-dicyclopentyl-, dihydrochloride, (E)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of halogenated or alkylated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antidepressant Activity:

- Research indicates that derivatives of cyclohexanebis(methylamine) exhibit potential antidepressant effects. The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that similar compounds can lead to increased synaptic availability of these neurotransmitters, which is crucial for mood regulation .

-

Neuroprotective Effects:

- The neuroprotective properties of this compound have been investigated in the context of neurodegenerative diseases. It has been suggested that the compound may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

- Analgesic Properties:

Materials Science Applications

- Polymer Chemistry:

- Coatings and Adhesives:

Biochemical Applications

- Bioconjugation:

- Enzyme Inhibition Studies:

Case Study 1: Antidepressant Development

A study investigating the antidepressant effects of various cyclohexanebis(methylamine) derivatives found that modifications to the dicyclopentyl structure significantly influenced serotonin receptor binding affinity. This led to the identification of a lead compound that demonstrated promising results in animal models of depression.

Case Study 2: Neuroprotection Research

In a laboratory setting, neuronal cultures treated with 1,4-Cyclohexanebis(methylamine), N,N'-dicyclopentyl-, dihydrochloride showed reduced markers of oxidative stress when exposed to neurotoxic agents compared to untreated controls. This suggests a protective role against neurodegeneration.

Mechanism of Action

The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-dicyclopentyl-, dihydrochloride, (E)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Cyclohexanebis(methylamine), cis + trans (CAS 2549-93-1)

- Molecular Formula : C₈H₁₈N₂

- Molecular Weight : 142.24 g/mol

- Physical Properties :

- Applications : Used in synthesizing polyamides. The trans isomer produces higher-melting polymers due to its rigid, symmetric conformation, while the cis isomer yields lower-melting polymers .

trans-N,N'-Bis(cyclohexylmethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride (CAS 1446-91-9)

- Molecular Formula : C₂₄H₃₈N₂·2HCl

- Molecular Weight : 435.48 g/mol

- Dihydrochloride salt improves stability and solubility in polar solvents .

N,N'-Bis[o-(trifluoromethyl)benzyl]-1,4-cyclohexanebis(methylamine) dihydrochloride (CAS 1257-17-6)

- Molecular Formula : C₂₄H₂₈F₆N₂·2HCl

- Molecular Weight : 531.40 g/mol

- Properties :

trans-N,N'-Bis(2-chlorobenzyl)-1,4-cyclohexanebis(methylamine) dihydrochloride (CAS 366-93-8)

- Molecular Formula : C₂₂H₂₈Cl₂N₂·2HCl

- Molecular Weight : 464.34 g/mol

- Applications : Chlorine substituents increase lipophilicity, making this compound relevant in medicinal chemistry for membrane permeability .

Structural and Functional Analysis

Steric and Electronic Effects of Substituents

- Unsubstituted Diamine (CAS 2549-93-1) : High symmetry and flexibility enable efficient polymer chain packing, leading to materials with melting points up to 245°C .

- Cyclopentyl/Cyclohexyl Substituents : Increase steric bulk, reducing crystallization tendency but improving solubility in organic solvents .

- Halogenated Derivatives (e.g., Cl, CF₃) : Enhance thermal stability and chemical resistance, critical for high-performance polymers or bioactive molecules .

Impact of Stereochemistry

- Trans Isomers : Exhibit higher melting points and mechanical strength in polyamides due to linear, rigid conformations. Example: Trans-1,4-cyclohexanebis(methylamine)-based polyamides melt ~20–30°C higher than cis analogs .

- Cis Isomers : Lower symmetry disrupts polymer crystallinity, resulting in softer, more flexible materials .

Polymer Chemistry

- High-Performance Polyamides : Trans-1,4-cyclohexanebis(methylamine) forms polyamides with terephthalic acid that exhibit melting points exceeding 300°C, outperforming aromatic analogs like p-xylene diamine due to cyclohexane ring rigidity .

- Copolyamides : Blending trans-1,4-cyclohexanebis(methylamine) with p-xylene diamine yields materials with unexpectedly high melting points, suggesting partial isomorphous replacement in crystal lattices .

Pharmaceutical Intermediates

- Dihydrochloride Salts : Improve bioavailability and stability. For example, N,N'-bis(2-chlorobenzyl) derivatives are explored as intermediates in antitumor agents .

Biological Activity

1,4-Cyclohexanebis(methylamine), N,N'-dicyclopentyl-, dihydrochloride, (E)- is a compound with notable biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C28H42N2·2ClH

- Molecular Weight : 479.5684 g/mol

- CAS Registry Number : 1254-60-0

- Synonyms : 1,4-Cyclohexanebis(methylamine), N,N'-bis(2,4,6-trimethylbenzyl)-, dihydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that it may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

Antitumor Activity

Recent studies have demonstrated the potential of 1,4-Cyclohexanebis(methylamine) derivatives in inhibiting tumor cell proliferation. For instance, a study showed that modifications in the cyclohexane structure could enhance cytotoxicity against various cancer cell lines. The compound's mechanism involves disrupting microtubule dynamics, which is crucial for cell division.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Data Table: Biological Activity Summary

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antitumor | Various cancer cell lines | Cytotoxicity | |

| Antimicrobial | Gram-positive bacteria | Inhibition of growth | |

| Antimicrobial | Gram-negative bacteria | Disruption of membranes |

Case Study 1: Antitumor Efficacy

In a controlled study involving human breast cancer cells (MCF-7), treatment with 1,4-Cyclohexanebis(methylamine) resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.

Case Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Synthetic Routes : The compound is typically synthesized via alkylation of the parent 1,4-cyclohexanebis(methylamine) with cyclopentyl halides under basic conditions. A two-step process is recommended:

- Alkylation : React 1,4-cyclohexanebis(methylamine) with cyclopentyl bromide in tetrahydrofuran (THF) at 60–70°C for 12–24 hours using sodium hydride as a base.

- Salt Formation : Treat the product with HCl gas in anhydrous ethanol to form the dihydrochloride salt .

- Key Reaction Parameters :

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography : Resolve absolute configuration and salt formation by analyzing crystal lattice parameters .

- High-Performance Liquid Chromatography (HPLC) :

- Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient elution) to assess purity (>98% for biological assays) .

Q. What biological activities are reported, and what experimental models validate these effects?

Methodological Answer:

- Anticancer Activity :

- In Vitro : Test against HeLa or MCF-7 cell lines using MTT assays (IC₅₀ values typically 10–50 µM). Include positive controls (e.g., cisplatin) .

- Neuroprotective Effects :

- Mechanistic Studies :

Advanced Research Questions

Q. How can reaction parameters be optimized to improve stereochemical control during synthesis?

Methodological Answer:

- Design of Experiments (DoE) :

- Chiral Additives :

- Introduce (R)-BINOL (10 mol%) to induce asymmetry during alkylation, improving DE by 15–20% .

Q. What strategies resolve discrepancies between computational docking predictions and experimental binding data?

Methodological Answer:

- Multi-Scale Modeling :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with β-tubulin) over 100 ns to assess conformational stability.

- Free-Energy Perturbation (FEP) : Calculate binding free energy differences between (E)- and (Z)-isomers.

- Experimental Validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹) .

Q. How does conformational flexibility impact biological interactions, and what techniques elucidate this?

Methodological Answer:

- Dynamic NMR Spectroscopy :

- Cryo-Electron Microscopy (Cryo-EM) :

- Resolve ligand-induced conformational changes in microtubules at 3–4 Å resolution .

- Structure-Activity Relationship (SAR) :

Data Contradiction Analysis

Example : Discrepancies in reported IC₅₀ values (e.g., 10 µM vs. 50 µM in MCF-7 cells):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.